molecular formula C13H20N2O B1210389 Ethylmethylglycinexylidide CAS No. 74634-66-5

Ethylmethylglycinexylidide

Cat. No. B1210389
CAS RN: 74634-66-5
M. Wt: 220.31 g/mol
InChI Key: OTLWVFWFTXURLI-UHFFFAOYSA-N
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Description

Ethylmethylglycinexylidide is a chemical compound with the CAS Registry Number 74634-66-5 . More detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found online .


Molecular Structure Analysis

The molecular structure of Ethylmethylglycinexylidide can be determined using various techniques. For instance, a tool named “What is this?” (WIT) has been developed for fully automated structure determination of small molecules concurrent with single crystal data collection and processing . Another tool, MolView, consists of a structural formula editor and a 3D model viewer, which can be used to visualize the molecular structure of Ethylmethylglycinexylidide .


Chemical Reactions Analysis

The analysis of chemical reactions involving Ethylmethylglycinexylidide would require specific knowledge of the compound’s reactivity and the conditions under which it reacts. General principles of chemical reaction analysis involve understanding the manipulation of oxidation states in organic molecules, which is pivotal to the conversion of functional groups and the synthesis of new structural motifs .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethylmethylglycinexylidide can be analyzed using various techniques. These properties include specific gravity/density, specific heat capacity, surface tension, viscosity, refractive index, and particle size . More specific information about these properties can be found online .

Scientific Research Applications

Fluorescent Amino Acid Research

Ethylmethylglycinexylidide, as a derivative of amino acids, has been explored in fluorescent amino acid research. For instance, the synthesis of fluorescent amino acids like rac-(7-hydroxycoumarin-4-yl)ethylglycine, a compound structurally related to ethylmethylglycinexylidide, offers a versatile fluorescent probe in proteins. This synthesis represents a significant step in developing tools for probing protein localization, conformation changes, and interactions (Braun & Dittrich, 2010). Similarly, a genetically encoded fluorescent amino acid, l-(7-hydroxycoumarin-4-yl)ethylglycine, has been developed for the same purposes, indicating the potential of ethylmethylglycinexylidide derivatives in biochemical research (Wang, Xie, & Schultz, 2006).

Analytical Chemistry and Metabolite Analysis

In analytical chemistry, ethylmethylglycinexylidide is used as an internal standard in high-pressure liquid chromatographic methods for determining lidocaine and its active deethylated metabolites. This application highlights its importance in precise and specific analytical measurements, aiding in the accurate quantification of these compounds (Hill, Roussin, LeLorier, & Caillé, 1980).

Plant Physiology and Agriculture

In the realm of plant physiology and agriculture, compounds structurally related to ethylmethylglycinexylidide, such as aminoethoxyvinylglycine (AVG), have been studied for their effects on plant growth and development. AVG has been observed to modify harvest maturity and cool storage life of fruits like ‘Arctic Snow’ nectarines, showcasing the role of ethylene in plant ripening and storage processes (Mcglasson, Rath, & Legendre, 2005). Additionally, AVG's role in ethylene regulation has been investigated in relation to its impact on flowering in plants like Chenopodium (Macháčková, Krekule, Součková, Přikryl, & Ullmann, 1985).

Pharmacology and Medical Research

In pharmacology, while specifically avoiding discussion on drug use and dosage, the metabolites of lidocaine, which are structurally similar to ethylmethylglycinexylidide, have been studied for their potential roles in analgesic action. For example, the inhibition of glycine transporter 1 by lidocaine metabolites offers insights into novel mechanisms for the analgesic action of systemic lidocaine, demonstrating the relevance of ethylmethylglycinexylidide derivatives in understanding pain management (Werdehausen et al., 2012).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3/h6-8H,5,9H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLWVFWFTXURLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225616
Record name Ethylmethylglycinexylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylmethylglycinexylidide

CAS RN

74634-66-5
Record name Ethylmethylglycinexylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074634665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylmethylglycinexylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMIDE, N-(2,6-DIMETHYLPHENYL)-2-(ETHYLMETHYLAMINO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3WX5BY994
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Hill, A Roussin, J Lelorier… - Journal of Pharmaceutical …, 1980 - Wiley Online Library
… Recoveries were 94% for lidocaine, 98% for I, 77% for II, and 99% for the internal standard, ethylmethylglycinexylidide (III). The sensitivity of the assay is 0.04 μg/ml. Coefficients of …
Number of citations: 27 onlinelibrary.wiley.com
RL Nation, GW Peng, WL Chiou - Journal of Chromatography B …, 1979 - Elsevier
… culture tube (13 X 100 mm) were added 2 I_rg of internal standard in an aqueous solution (ethylmethylglycinexylidide hydrochloride; 20 pg/ml), 100 ~1 of 1 M NaOH, and 3 ml of ethyl …
Number of citations: 58 www.sciencedirect.com
A Maes, L Weiland, C Sandersen, F Gasthuys… - … of Chromatography B, 2007 - Elsevier
A sensitive method for the quantification of lidocaine and its metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX), in animal plasma using high-performance liquid …
Number of citations: 26 www.sciencedirect.com
PC Chen-Chow, SG Frank - International Journal of Pharmaceutics, 1981 - Elsevier
… Linear relationships were found between the peak height ratios lidocaine: ethylmethylglycinexylidide (EMGX) and lidocaine concentration for the representative concentration …
Number of citations: 7 www.sciencedirect.com
CR Willis, DJ Greenblatt, DM Benjamin… - … of Chromatography B …, 1984 - Elsevier
Pure standards of lidocaine, MEGX and GX, as well as the internal standard ethylmethylglycinexylidide(EMGX), were kindly provided by Astra Pharmaceutical Products (Worcester, …
Number of citations: 20 www.sciencedirect.com
K Kushida, K Oka, T Suganuma, T Ishizaki - Clinical chemistry, 1984 - academic.oup.com
We describe the simultaneous determination of lidocaine and its pharmacologically active metabolites, monoethylglycinexylidide and glycinexylidide, in plasma by "high-performance" …
Number of citations: 33 academic.oup.com
C Reichel, A Nacke, T Sudhop, G Wienkoop… - …, 1997 - Wiley Online Library
… For HPLC analysis, we modified Chen’s HPLC method,17 using ethylmethylglycinexylidide as an internal standard and a 150-mL injection loop. Lidocaine, MEG-X, and the internal …
Number of citations: 15 aasldpubs.onlinelibrary.wiley.com
CA NEFF‐DAVIS, JC WILCKE… - Journal of veterinary …, 1982 - Wiley Online Library
… Twelve and a half micrograms of the internal standard, ethylmethylglycinexylidide, was added to each column followed by 0.5 ml of the serum sample. After a 5 min equilibration period, …
Number of citations: 7 onlinelibrary.wiley.com
GT Tucker, LE Mather, MS Lennard… - British journal of …, 1990 - Elsevier
A chiral high pressure liquid chromatography method was developed to measure the separate isomers of prilocaine in plasma after administration of the racemate. The concentrations …
Number of citations: 29 www.sciencedirect.com
CL Beach, TM Ludden, WA Clementi… - Therapeutic drug …, 1986 - journals.lww.com
… To 0.25 ml of serum were added 0.7 pug internal standard (ethylmethylglycinexylidide), 0.5 ml 0.1 N sodium hydroxide, and 1 g sodium chloride. The aqueous phase was extracted with …
Number of citations: 13 journals.lww.com

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